molecular formula C11H15BrO3 B3082580 1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene CAS No. 112968-89-5

1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene

Cat. No. B3082580
CAS RN: 112968-89-5
M. Wt: 275.14 g/mol
InChI Key: FPSUWMSZOUDIIH-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene is a chemical compound with the molecular weight of 319.2 . It has the IUPAC name 1-bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19BrO4/c1-15-6-7-16-8-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 319.2 .

Scientific Research Applications

Synthesis of Isoindoles

A study by Kuroda & Kobayashi (2015) developed a two-step synthesis process for 1-substituted 3-alkoxy-1H-isoindoles. This process involves the reaction of 2-(dialkoxymethyl)phenyllithium compounds, which are easily generated in situ by Br/Li exchange between 1-bromo-2-(dialkoxymethyl)benzenes and BuLi in THF at −78°, with nitriles. This synthesis method provides a pathway for the creation of various isoindoles, a class of compounds with potential applications in pharmaceuticals and materials science (Kuroda & Kobayashi, 2015).

Hetero-Diels-Alder Additions

Zhuo, Wyler, & Schenk (1995) explored the cycloadditions of α,β-unsaturated-acyl cyanides with 1-bromo-2-ethoxyethene. The study highlights the potential of these reactions in synthesizing various compounds, including 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles. These findings can be applied in the synthesis of complex organic molecules, which are useful in chemical research and drug development (Zhuo, Wyler, & Schenk, 1995).

Synthesis of Natural Products

Akbaba et al. (2010) conducted a total synthesis of a naturally occurring product starting from a (3-bromo-4,5-dimethoxyphenyl)methanol. This synthesis process showcases the use of bromoethoxy compounds in the creation of natural product analogs, which can have significant applications in the study of biological systems and the development of new therapeutic agents (Akbaba et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-bromo-4-[2-(2-methoxyethoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO3/c1-13-6-7-14-8-9-15-11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSUWMSZOUDIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (0° C.) suspension of dry NaH (0.512 g, 21.4 mmol) in anhydrous DMF (10 mL) under an Argon atmosphere, a solution of 4-bromophenol (3.11 g, 17.8 mmol) in anhydrous DMF (20 mL) was added dropwise over 2-3 min. The mixture was stirred at 0° C. for 10 min and then allowed to warm to rt over 30 min. To the resulting white suspension was added 1-bromo-2-(2-methoxyethoxy)ethane (2.66 mL, 19.6 mmol) dropwise over 2 min and the mixture was stirred at rt for 30 min and then at 65° C. for 1.5 h. After cooling to rt, the mixture was concentrated under reduced pressure to an oily suspension, diluted with brine (80 mL), and the mixture was extracted with EtOAc (3×60 mL). The combined extracts were washed with brine (2×25 mL), dried over Na2SO4, filtered, and concentrated to give compound 85a as a mobile, pale amber-colored oil, used in the following reaction without further purification. Mass spectrum (LCMS, ESI pos.): Calcd. for C11H15BrO3, 275.0/277.0 (M+H). found 275.2/277.1
Name
Quantity
0.512 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.66 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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